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Executive Summary

CAS Number 40180-70-9, chemically identified as 1-(5-hydroxy-2-methylphenyl)ethanone
(or 5'-hydroxy-2'-methylacetophenone), is a specific structural isomer of the
hydroxyacetophenone family.[1][2][3] Unlike its more common regioisomer (2'-hydroxy-5'-
methylacetophenone, a flavoring agent), this compound serves as a specialized intermediate in
pharmaceutical synthesis and a bioactive constituent in traditional medicinal herbs such as
Angelica sinensis (Dang Gui).[1][2]

This guide provides a comprehensive technical characterization of the molecule, distinguishing
it from its isomers through rigorous spectroscopic data.[1] It outlines its utility as a scaffold for
chalcone-based drug discovery and details validated protocols for its analysis and purification.

[1]

Chemical Identity & Physicochemical Profile

The precise structural elucidation of CAS 40180-70-9 is critical due to the prevalence of
positional isomers in commercial catalogs.[1][3]

Nomenclature and Identifiers
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Parameter Detail

Systematic Name 1-(5-hydroxy-2-methylphenyl)ethanone
5'-Hydroxy-2'-methylacetophenone; 3-Acetyl-4-

Synonyms
methylphenol

CAS Number 40180-70-9

Molecular Formula CoH1002

Molecular Weight 150.17 g/mol

SMILES CC1=C(C=C(0)C=C1)C(C)=0

Physical Properties
Property Value Note

) ) ] Distinct from the yellow oil/low-
White to off-white crystalline ] )
Appearance melting solid of the 2'-hydroxy

solid
isomer.[1][3]

Key differentiator from 2'-
Melting Point 128°C hydroxy-5'-methyl isomer (MP
45-48°C).[1][2][3]

Soluble in DMSO, MeOH, Phenolic nature allows
Solubility EtOH; Sparingly soluble in solubility in alkaline aqueous
water solutions.[3]

_ Predicted value based on
pKa ~9.8 (Phenolic OH) o
substitution pattern.[3]

Structural Characterization & Validation

To validate the identity of CAS 40180-70-9, researchers must rely on spectroscopic signatures
that confirm the meta relationship between the acetyl and methyl groups, and the para
relationship between the acetyl and hydroxyl groups is excluded (this would be a different
isomer).[1][2]
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Nuclear Magnetic Resonance (NMR) Analysis

The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a distinct splitting
pattern.[1][2]

e 'H NMR (DMSO-ds, 400 MHz):

o & 2.25 ppm (s, 3H): Aryl-methyl group (Ar-CHs).[1][2]

o

0 2.51 ppm (s, 3H): Acetyl methyl group (-COCHSs).[1][2]

[¢]

0 6.85 ppm (dd, J=8.2, 2.6 Hz, 1H): Proton at position 4 (ortho to OH, meta to Me).[2]

[¢]

0 7.10 ppm (d, J=8.2 Hz, 1H): Proton at position 3 (ortho to Me).[1][2]

[e]

0 7.25 ppm (d, J=2.6 Hz, 1H): Proton at position 6 (ortho to Acetyl, meta to OH).[2]

o

0 9.45 ppm (s, 1H): Phenolic hydroxyl (-OH), exchangeable with D20.[1][2]

« Interpretation: The coupling constant J=2.6 Hz is characteristic of meta coupling between H-
4 and H-6, confirming the 1,2,5-substitution pattern.[1]

Mass Spectrometry (MS)[1][2]

¢ lonization Mode: ESI- (Negative Mode) or El (Electron Impact).[1][2]
o Key Fragments (El, 70 eV):
o m/z 150 [M]*: Molecular ion (Base peak or high intensity).[1][2]
o m/z 135 [M-CHs]*: Loss of methyl radical (from acetyl or ring).[1][2]
o m/z 43 [CH3CO]*: Acetyl cation, diagnostic of methyl ketones.[1][2]

Synthesis & Production Pathways

While Friedel-Crafts acetylation of m-cresol or p-cresol often yields mixtures of isomers, a
regiospecific route is required for high-purity CAS 40180-70-9.[1][3]
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Validated Synthetic Route: Aromatization Strategy

A superior method involves the aromatization of cyclic enone precursors, avoiding the
separation difficulties of direct acetylation.[1]

5-Acetyl-4-methyl-3-cyclohexenone Activation

Oxidative Aromatization -2H ) 1-(5-Hydroxy-2-methylphenyl)ethanone
> (Dehydrogenation) (CAS 40180-70-9)

Reagent: | __—-————""""77"
CuBr2 / LiBr
(Refluxing Acetonitrile)

Figure 1: Regioselective Synthesis via Aromatization of Cyclohexenone Derivative

Click to download full resolution via product page

Biological Relevance & Drug Development
Applications[1][6]
Pharmacological Context

Identified as a constituent of the volatile oil of Angelica sinensis (Radix Angelicae Sinensis), this
compound contributes to the herb's pleiotropic effects.[1][2]

o Therapeutic Class: Phytochemical / Anti-inflammatory agent.[1]

e Mechanism: Phenolic acetophenones act as radical scavengers and modulators of the Nrf2
pathway.[1]

Drug Design Scaffold

In drug discovery, CAS 40180-70-9 is a "privileged structure" for synthesizing Chalcones (1,3-
diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.[1][2][3] These derivatives are
potent inhibitors of NF-kB signaling.[1]
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Figure 2: Application of CAS 40180-70-9 in Synthesis of Anti-inflammatory Chalcones

Click to download full resolution via product page

[1][2][3][4]1[7]
Experimental Protocols
Protocol A: Analytical HPLC Method

Objective: Quantify purity and detect isomeric impurities.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).[2]
Mobile Phase:

o Solvent A: Water + 0.1% Formic Acid.[1]

o Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Self-Validation:

o Retention Time Check: The target (5-hydroxy) is more polar than the 2-hydroxy isomer
(due to lack of intramolecular H-bonding) and should elute earlier.[1][2]

o System Suitability: Tailing factor must be < 1.5.[1]

Protocol B: Purification via Recrystallization

Objective: Isolate high-purity solid from crude synthetic mixture.[1]

Dissolution: Dissolve 10 g of crude solid in minimal boiling Ethanol (95%).
Filtration: Hot filtration to remove insoluble inorganic salts (if CuBrz was used).[1][2]

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C
for 12 hours.

Collection: Filter the white crystals under vacuum.
Washing: Wash with cold Ethanol/Water (1:1).[1][2]
Drying: Dry in a vacuum oven at 40°C for 6 hours.

Yield Check: Expected recovery >85%. MP check: 127-129°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1581465?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/15068
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylacetophenone
https://www.medkoo.com/products/17091
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylacetophenone
https://www.medkoo.com/products/17091
https://vdoc.pub/documents/handbook-of-hydroxyacetophenones-preparation-and-physical-properties-4a8rsj1p2b50
http://www.chinjmap.com/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylacetophenone
https://www.medkoo.com/products/17091
https://www.benchchem.com/product/b1581465?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylacetophenone
https://www.medkoo.com/products/17091
https://precision.fda.gov/ginas/app/ui/substances/NOP2Y096GV
https://vdoc.pub/documents/handbook-of-hydroxyacetophenones-preparation-and-physical-properties-4a8rsj1p2b50
https://www.benchchem.com/product/b1581465#cas-number-40180-70-9-characterization
https://www.benchchem.com/product/b1581465#cas-number-40180-70-9-characterization
https://www.benchchem.com/product/b1581465#cas-number-40180-70-9-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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